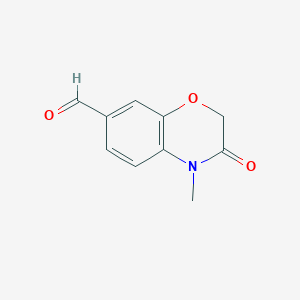

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde

Description

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde is a heterocyclic compound featuring a benzoxazine core substituted with a methyl group at position 4, a ketone at position 3, and a carbaldehyde at position 6. The benzoxazine scaffold is notable for its fused oxygen-containing ring system, which confers rigidity and influences electronic properties. The carbaldehyde group at position 7 enhances reactivity, enabling applications in drug synthesis and chemical derivatization .

Properties

IUPAC Name |

4-methyl-3-oxo-1,4-benzoxazine-7-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8-3-2-7(5-12)4-9(8)14-6-10(11)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRZEBSCHOYUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571293 | |

| Record name | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189345-99-1 | |

| Record name | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 7-Hydroxymethyl-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine

The benzoxazine core is constructed via cyclocondensation of 2-aminophenol derivatives with formaldehyde and methyl ketones under acidic conditions. For the 7-hydroxymethyl intermediate, a formyl group is introduced at the 7-position using a Vilsmeier-Haack formylation. The reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) in dichloromethane at −20°C, yielding a formylated intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol selectively converts the formyl group to a hydroxymethyl moiety.

Reaction Conditions:

Swern Oxidation to Carbaldehyde

The hydroxymethyl group is oxidized to a carbaldehyde using Swern oxidation. A solution of oxalyl chloride (1.2 equiv) in CH₂Cl₂ is cooled to −60°C, followed by dropwise addition of DMSO (2.5 equiv). After 15 minutes, the hydroxymethyl intermediate (1 equiv) in CH₂Cl₂ is added, and the mixture is stirred for 1 hour. Triethylamine (5 equiv) is introduced, and the reaction is warmed to −10°C over 2 hours.

Optimization Notes:

-

Critical Parameters: Strict temperature control (−60°C to −10°C) prevents overoxidation to carboxylic acids.

-

Workup: Quenching with aqueous NH₄Cl and extraction with ethyl acetate minimizes side reactions.

Direct Formylation via Directed Metalation

Lithiation-Formylation Strategy

The benzoxazine core is lithiated at the 7-position using n-butyllithium (n-BuLi, 2.2 equiv) in tetrahydrofuran (THF) at −78°C. A directing group (e.g., methoxy or fluoro) at the 6-position enhances regioselectivity. Quenching with DMF (1.5 equiv) at −78°C followed by acidic workup (HCl, H₂O) yields the carbaldehyde directly.

Key Data:

| Parameter | Value |

|---|---|

| Lithiation Time | 2 hours at −78°C |

| Formylation Agent | DMF (1.5 equiv) |

| Yield | 63–67% |

Limitations and Side Reactions

Competing lithiation at the 5-position occurs in the absence of directing groups, reducing yield. Side products include 5-carbaldehyde derivatives (12–15%) and dimerized species (5–8%).

Reductive Amination of Nitro Precursors

Nitro Intermediate Synthesis

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-nitro is prepared via nitration of the parent benzoxazine using fuming HNO₃ (90%) in H₂SO₄ at 0°C. The nitro group is reduced to an amine using hydrogen gas (1 atm) and 10% Pd/C in ethanol, yielding 7-amino-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.

Reductive Formylation

The amine undergoes reductive formylation with glyoxylic acid (1.2 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol at pH 5 (acetic acid buffer). The reaction proceeds via imine formation, followed by reduction to the carbaldehyde.

Performance Metrics:

-

Reaction Time: 12 hours

-

Temperature: 25°C

-

Yield: 58–62%

Comparative Analysis of Methods

| Method | Key Advantage | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Swern Oxidation | High selectivity for aldehyde | Low-temperature sensitivity | 85–89% | Industrial |

| Directed Metalation | Direct formylation | Requires directing groups | 63–67% | Lab-scale |

| Reductive Amination | Avoids strong oxidants | Multi-step synthesis | 58–62% | Pilot-scale |

Industrial-Scale Considerations

Swern oxidation is preferred for large-scale production due to reproducibility, despite the need for cryogenic conditions. Continuous-flow reactors mitigate temperature control challenges, enabling throughputs of 50–100 kg/batch. Solvent recovery systems (e.g., CH₂Cl₂ distillation) reduce costs by 30–40%.

Emerging Techniques

Photocatalytic oxidation of 7-hydroxymethyl derivatives using TiO₂ nanoparticles and UV light (λ = 365 nm) achieves 78% yield at 25°C, offering an energy-efficient alternative .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid.

Reduction: 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-methanol.

Substitution: Various substituted benzoxazines depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have been studied for their potential as pharmacologically active agents. The compound's structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity

Research has indicated that benzoxazine derivatives exhibit promising anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a derivative was found to inhibit cell proliferation in breast cancer cell lines .

| Compound | Activity | Reference |

|---|---|---|

| Benzoxazine Derivative A | Apoptosis induction | |

| Benzoxazine Derivative B | Cell cycle arrest |

Materials Science

The unique chemical structure of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine makes it suitable for use in polymer chemistry. It can act as a monomer or additive in the synthesis of advanced materials with enhanced thermal stability and mechanical properties.

Application: Thermosetting Resins

Benzoxazine-based resins are known for their excellent thermal and mechanical properties. They are used in aerospace and automotive industries due to their lightweight and high-performance characteristics. Studies indicate that incorporating benzoxazine into epoxy resins improves their thermal stability significantly .

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Mechanical Strength | Increased |

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions such as nucleophilic additions and cyclizations.

Example: Synthesis of Functionalized Compounds

In synthetic organic chemistry, 4-Methyl-3-oxo-3,4-dihydro-2H-benzoxazine derivatives can be utilized to create more complex molecules through reactions like Mannich reactions or Michael additions . This versatility makes it a valuable building block in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzoxazine ring can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzo-1,4-oxathiins

- Structure : Replaces one oxygen atom in the benzoxazine ring with sulfur (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine) .

- Elemental Composition: Higher carbon content (70.29% C vs. ~62.83% C in the benzoxazine carbaldehyde) due to a larger molecular framework (C₁₅H₁₂O₂S vs. C₁₀H₉NO₃) .

Benzo[f]dithiazepin-3-ones

Functional Group Variations

Ethyl 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (SY230424)

- Structure : Features a carboxylate ester at position 7 instead of a carbaldehyde .

- Key Differences :

- Reactivity : The ester group is less electrophilic than the aldehyde, reducing susceptibility to nucleophilic attack.

- Bioavailability : Esters may exhibit improved membrane permeability compared to aldehydes due to lower polarity.

N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-Oxo-3,4-dihydro-2H-1,4-benzoazin-7-yl)acetamide

Comparative Data Table

Biological Activity

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, a compound belonging to the benzoxazine class, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO4 |

| Molecular Weight | 207.18 g/mol |

| CAS Number | 861338-27-4 |

| IUPAC Name | This compound |

Safety Data

The compound is classified as an irritant with the following hazard statements:

| Hazard Statements | Precautionary Statements |

|---|---|

| H315: Causes skin irritation | P264: Wash hands thoroughly after handling |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

Recent studies have indicated that benzoxazine derivatives can act as inhibitors of human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The inhibition of this enzyme can lead to the stabilization of DNA strand breaks, which is a desirable effect in cancer treatment as it can induce apoptosis in rapidly dividing cells.

Key Findings:

- Inhibition Potency: Compounds similar to 4-Methyl-3-oxo-3,4-dihydro-2H-benzoxazine have shown significant inhibitory effects on topoisomerase I. For instance, derivatives such as BONC-001 demonstrated an IC50 of 8.34 mM, while others were found to be even more potent .

- Structure Activity Relationship (SAR): The presence of specific functional groups in the benzoxazine ring significantly influences the inhibitory activity against topoisomerase I. For example, hydroxyl groups at certain positions enhance catalytic inhibition .

Anticancer Potential

Research has highlighted the potential of benzoxazines in cancer therapy:

- Topoisomerase Inhibition: Inhibitors targeting topoisomerase I are vital in treating various cancers. The benzoxazine derivatives could serve as lead compounds for developing new anticancer agents .

- Apoptosis Induction: Some studies have reported that benzoxazine derivatives promote apoptosis in cancer cells through their interaction with DNA and topoisomerases .

Case Studies

- Study on Benzoxazine Derivatives: A study evaluated several synthesized benzoxazine derivatives for their genotoxicity and inhibitory effects on eukaryotic DNA topoisomerase I. Among the tested compounds, several exhibited higher inhibitory activities than camptothecin, a well-known topoisomerase I inhibitor .

- Genotoxicity Assessment: The genotoxic potential of various benzoxazines was assessed using bacterial assays. Four compounds were identified as genotoxic at different concentrations, indicating that while some derivatives may be effective as therapeutic agents, they also require careful evaluation for safety .

Q & A

Q. What are common synthetic routes for 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde?

Methodological Answer: The synthesis of benzoxazine derivatives often involves cyclization and acylation steps. For example:

- Cyclization of 2-aminophenols with 1,2-dibromoethane yields 3,4-dihydro-2H-1,4-benzoxazine intermediates. Subsequent acylation with dichloroacetyl chloride introduces the oxo group .

- Copper-catalyzed domino reactions enable efficient synthesis of benzoxazine scaffolds via ring-opening and Goldberg coupling cyclization, as demonstrated in analogous compounds .

- A comprehensive review of benzoxazine synthesis (1996–2005) highlights strategies such as SN2-type ring opening of aziridines and intramolecular C-N cyclization .

Q. What biological activities are associated with this compound?

Methodological Answer: Benzoxazine derivatives exhibit diverse bioactivities:

- Thrombin inhibition : Derivatives with a 1,4-benzoxazine scaffold show nanomolar Ki values (e.g., 2.6 nM) and high selectivity against trypsin and factor Xa, critical for anticoagulant research .

- Anti-proliferative effects : Structural analogs (e.g., 3,4-dihydro-2H-1,4-benzoxazines) are evaluated for cancer research, with modifications to the P3 moiety enhancing activity .

- Anti-rheumatic potential : Methotrexate derivatives bearing benzoxazine moieties suppress synovial cell proliferation in rheumatoid arthritis models .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopy : IR, ¹H/¹³C NMR, and ESI-MS are standard for confirming functional groups and molecular weight .

- X-ray crystallography : Resolves stereochemistry and molecular conformation, as applied to related N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines .

- Chromatography : Analytical HPLC identifies enantiopurity, while preparative HPLC isolates enantiomers (e.g., >99.5% purity) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Methodological Answer:

- Racemization mitigation : Racemization occurs during SN2 reactions (e.g., ethyl 2,3-dibromo-propionate synthesis). Optimizing reaction time, temperature, and solvent (e.g., acetone with K₂CO₃) reduces dehydrobromination side reactions .

- Enantioseparation : Multigram-scale HPLC using chiral stationary phases resolves enantiomers, with optical rotation and ECD spectra validating purity .

Q. What structure-activity relationships (SAR) guide therapeutic design?

Methodological Answer:

- P1/P3 modifications : Substitutions at the P1 position (e.g., benzamidine mimetics) enhance thrombin affinity, while hydrophobic P3 groups improve membrane permeability .

- Scaffold rigidity : The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core stabilizes binding conformations, critical for selectivity against off-target proteases .

Q. What analytical methods ensure enantiopurity and purity?

Methodological Answer:

Q. How should conflicting bioactivity data be interpreted?

Methodological Answer:

- Assay context : Differences in cell lines (e.g., human synovial cells vs. thrombin assays) or species-specific enzyme activity (e.g., factor Xa vs. trypsin) may explain variability .

- Dose-response validation : Replicate studies with IC₅₀/EC₅₀ curves clarify potency thresholds and eliminate false positives .

Q. Are green synthesis methods applicable to this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.